Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate
CAS No.: 214610-11-4
Cat. No.: VC16690482
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 214610-11-4 |
|---|---|
| Molecular Formula | C14H17NO3 |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | tert-butyl 3-methyl-2-oxo-3H-indole-1-carboxylate |
| Standard InChI | InChI=1S/C14H17NO3/c1-9-10-7-5-6-8-11(10)15(12(9)16)13(17)18-14(2,3)4/h5-9H,1-4H3 |
| Standard InChI Key | GTRWMSOHJOEGLM-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2=CC=CC=C2N(C1=O)C(=O)OC(C)(C)C |
Introduction
Structural and Physicochemical Properties
Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate belongs to the oxindole family, characterized by a bicyclic framework comprising a benzene ring fused to a pyrrolidin-2-one moiety. The compound’s molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol. Key structural features include:
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A tert-butyloxycarbonyl (Boc) group at the 1-position, enhancing steric bulk and stability.
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A methyl group at the 3-position, influencing stereoelectronic properties.
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A ketone at the 2-position, enabling participation in hydrogen bonding and coordination chemistry.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 214610-11-4 |
| IUPAC Name | tert-butyl 3-methyl-2-oxo-3H-indole-1-carboxylate |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| SMILES | CC1C2=CC=CC=C2N(C1=O)C(=O)OC(C)(C)C |
| InChIKey | GTRWMSOHJOEGLM-UHFFFAOYSA-N |
The Boc group’s steric hindrance stabilizes the compound against enzymatic degradation, making it a valuable intermediate in peptide synthesis.
Synthesis and Enantioselective Approaches
Asymmetric Desymmetrization Using Chiral Phosphoric Acids
A landmark study by Ishida et al. (2019) demonstrated the asymmetric synthesis of tert-butyl 3-alkyl-oxindole-3-carboxylates via chiral phosphoric acid-catalyzed desymmetrization . Using (S)-TRIP as a catalyst, di-t-butyl 2-alkyl-2-(2-aminophenyl)malonates underwent cyclization to yield the target compound with 66% enantiomeric excess (ee). Key reaction parameters included:
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Solvent: Toluene at -40°C.
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Catalyst loading: 10 mol% (S)-TRIP.
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Reaction time: 48 hours.
This method highlights the role of non-covalent interactions (e.g., hydrogen bonding) in achieving stereocontrol .
Tandem Reduction-Cyclization Strategy
An alternative route developed by Yamai et al. (2018) involves a tandem reduction-cyclization of di-t-butyl 2-nitrophenylmalonates . Key steps include:
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Reduction: Di-t-butyl 2-methyl-(2-nitrophenyl)malonate is reduced to di-t-butyl 2-(2-(hydroxyamino)phenyl)-2-methylmalonate using Rh/C and hydrazine monohydrate.
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Cyclization: Acid-mediated lactamization forms the oxindole core.
This method achieved gram-scale synthesis without chromatographic purification, underscoring its industrial applicability .
Table 2: Comparison of Synthesis Methods
| Method | Catalyst | ee (%) | Yield (%) | Scale |
|---|---|---|---|---|
| Asymmetric desymmetrization | (S)-TRIP | 66 | 75 | Milligram |
| Tandem reduction-cyclization | Rh/C | N/A | 82 | Gram |
Comparative Analysis with Related Oxindoles
Table 3: Bioactive Oxindole Derivatives
The tert-butyl group in tert-butyl 3-methyl-2-oxoindoline-1-carboxylate enhances metabolic stability compared to methyl ester analogs, which are prone to hydrolysis .
Applications in Drug Development
Prodrug Design
The Boc group serves as a protecting group for amines in prodrugs, enabling controlled release in physiological environments. For instance, Boc-protected oxindoles exhibit improved oral bioavailability in rodent models.
Chiral Building Blocks
Enantiopure tert-butyl 3-methyl-2-oxoindoline-1-carboxylate is a precursor to β-lactam antibiotics and kinase inhibitors. Its configuration at C3 influences binding affinity; (R)-enantiomers show 10-fold higher activity against EGFR than (S)-forms in preliminary assays .
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